
Trinitromethane: A Technical Guide to its
Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Trinitromethane

Cat. No.: B1605510 Get Quote

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract
Trinitromethane, also known as nitroform, is a highly acidic and energetic compound with the

chemical formula HC(NO₂)₃. Since the initial preparation of its ammonium salt in 1857, it has

been a subject of significant interest in the field of energetic materials and as a synthon in

organic chemistry. This technical guide provides a comprehensive overview of the discovery

and various synthetic routes to trinitromethane, catering to researchers, scientists, and

professionals in drug development. The document details historical and modern synthetic

methodologies, presents a consolidated summary of its physicochemical properties, and

provides explicit experimental protocols. Visualizations of key synthesis pathways and

experimental workflows are included to facilitate a deeper understanding of the chemical

processes involved.

Discovery and Historical Context
The journey of trinitromethane began in 1857 when the Russian chemist Leon Nikolaevich

Shishkov first obtained its ammonium salt.[1] However, the isolation of the free compound in a

pure form came later. A significant milestone in its production was the discovery in 1900 of a

method to synthesize nitroform from the reaction of acetylene with anhydrous nitric acid.[1] This

process became the cornerstone of industrial trinitromethane production throughout the 20th

century.[1] During World War II, Germany explored the large-scale manufacture of

trinitromethane as an intermediate for other explosives.[2]
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Physicochemical Properties
Trinitromethane is a white crystalline solid that is highly acidic, readily forming a yellow anion,

(NO₂)₃C⁻.[1] This strong acidity is a defining characteristic of the molecule. A summary of its

key physicochemical properties is presented in Table 1. It is important to note the existence of a

less stable tautomer, the aci-form, which has a significantly higher melting point. The nitro-form

is the thermodynamically more stable and commonly isolated form.

Table 1: Physicochemical Properties of Trinitromethane (Nitroform)

Property Value Reference(s)

Molecular Formula CHN₃O₆ [3]

Molecular Weight 151.04 g/mol [3]

Appearance White to pale yellow crystals [1]

Melting Point (nitro-form) 15 °C [3][4]

Melting Point (aci-form) >22 °C

Boiling Point Decomposes above 25 °C [2]

Density 1.469 g/cm³ [1]

pKa 0.17 ± 0.02 at 20 °C [1]

Solubility in Water Soluble [2]

¹H NMR (CDCl₃) δ 7.19 ppm [5]

¹³C NMR (CDCl₃) Referenced [6]

Synthesis of Trinitromethane
Several methods have been developed for the synthesis of trinitromethane, ranging from

historical industrial processes to modern laboratory-scale preparations.

Industrial Synthesis from Acetylene
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The reaction of acetylene with concentrated nitric acid, often using a mercury catalyst, was the

primary industrial method for producing trinitromethane.[7][8] The process involves the

nitration of acetylene to form a solution containing nitroform, which is then isolated.[8]

Recovery and recycling of the nitric acid are crucial for the economics of this process.[8]

Acetylene (C₂H₂)

Nitration ReactorConc. Nitric Acid (HNO₃)

Mercury Catalyst

Nitroform Solution Isolation & Purification Trinitromethane

Click to download full resolution via product page

Diagram 1: Industrial Synthesis of Trinitromethane from Acetylene.

Synthesis from Tetranitromethane
A common laboratory synthesis involves the hydrolysis of tetranitromethane under mild basic

conditions.[1] This method proceeds through the formation of the potassium salt of

trinitromethane, which is then acidified to yield the free compound.

Tetranitromethane
C(NO₂)₄

Potassium Nitroformate
K⁺[C(NO₂)₃]⁻Hydrolysis

KOH / H₂O₂

Trinitromethane
HC(NO₂)₃

Acidification
Anhydrous HCl
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Diagram 2: Synthesis of Trinitromethane from Tetranitromethane.

Synthesis from Isopropyl Alcohol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1605510?utm_src=pdf-body
https://patents.google.com/patent/WO2003018514A1/en
https://patents.google.com/patent/US4122124A/en
https://patents.google.com/patent/US4122124A/en
https://patents.google.com/patent/US4122124A/en
https://www.benchchem.com/product/b1605510?utm_src=pdf-body-img
https://www.benchchem.com/product/b1605510?utm_src=pdf-body
https://en.wikipedia.org/wiki/Trinitromethane
https://www.benchchem.com/product/b1605510?utm_src=pdf-body
https://www.benchchem.com/product/b1605510?utm_src=pdf-body-img
https://www.benchchem.com/product/b1605510?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A more recent and catalyst-free method involves the reaction of isopropyl alcohol with an

excess of concentrated nitric acid.[8] This process offers a safer and more economical

alternative to the acetylene-based synthesis.

Novel Synthetic Routes
Researchers have explored alternative starting materials for the synthesis of trinitromethane.

One such method involves the nitrolysis of cucurbituril with a mixture of fuming nitric acid and

acetic anhydride.[7] Another approach utilizes acetylacetone as the substrate in a reaction with

fuming nitric acid.[5][9] These newer methods aim to provide milder reaction conditions and

improved safety profiles.

Experimental Protocols
Protocol for Synthesis from Tetranitromethane
This protocol is adapted from established laboratory procedures.[2][10]

Materials:

Potassium hydroxide (KOH)

30% Hydrogen peroxide (H₂O₂)

Tetranitromethane (C(NO₂)₄)

Anhydrous ethyl ether

Anhydrous hydrogen chloride (HCl) gas

Anhydrous methyl alcohol

Water

Procedure:

Prepare a solution of 168 g of potassium hydroxide in 350 mL of water in a 1000-mL round-

bottomed flask and cool it to 5 °C in a salt-ice bath.[2]
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While stirring, add 108 mL of 30% hydrogen peroxide to the solution.[2]

Slowly add 117 mL of tetranitromethane, maintaining the temperature between 20-25 °C.[2]

Allow the temperature to rise to 30 °C over 15 minutes. A bright yellow solid of potassium

nitroformate should form.[2]

Filter the yellow solid using a glass filter, wash with anhydrous methyl alcohol, followed by

anhydrous ethyl ether, and then air dry.[2]

Suspend the potassium salt in anhydrous ethyl ether and pass anhydrous hydrogen chloride

gas through the suspension until the yellow color disappears.[2]

Filter off the white precipitate of potassium chloride and wash it with anhydrous ethyl ether.[2]

Evaporate the ethyl ether from the filtrate under reduced pressure to obtain crude

trinitromethane (yield: 85-90%).[2]

The crude product can be purified by sublimation.[2][10]
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Preparation of Potassium Nitroformate

Acidification and Isolation
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Diagram 3: Experimental Workflow for Trinitromethane Synthesis from Tetranitromethane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1605510?utm_src=pdf-body-img
https://www.benchchem.com/product/b1605510?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol for Synthesis from Isopropyl Alcohol
This protocol is based on a patented method.[8]

Materials:

98% Nitric acid (HNO₃)

Isopropyl alcohol

Procedure:

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping

funnel, place 140 ml (3.33 moles) of 98% nitric acid.[8]

Warm the acid to approximately 60 °C.[8]

Add 20 ml (0.26 mole) of isopropyl alcohol dropwise over a 10-minute interval, maintaining

the temperature at 60 °C with external cooling.[8]

Heat the solution to about 70 °C and maintain this temperature for 2 hours.[8]

Cool the solution to ambient temperature. The resulting solution contains trinitromethane.

The trinitromethane can be recovered from the reaction mixture.

Safety Considerations
Trinitromethane and its salts are energetic materials and should be handled with extreme

caution.[1][2] It is sensitive to heat and impact, and its synthesis should only be performed by

trained professionals in a controlled laboratory setting with appropriate personal protective

equipment. The synthesis procedures can generate toxic fumes, and therefore, should be

carried out in a well-ventilated fume hood.

Conclusion
Trinitromethane remains a compound of significant interest due to its unique chemical

properties and applications in energetic materials. This technical guide has provided a detailed
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overview of its discovery and various synthetic methodologies, from established industrial

processes to modern laboratory techniques. The compiled data on its physicochemical

properties and detailed experimental protocols offer a valuable resource for researchers and

scientists. The continued exploration of novel and safer synthetic routes will undoubtedly

expand the utility of trinitromethane in various fields of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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